Mass Shift of +4 Da Enables Chromatographic Resolution of the Deuterated Probe from the Unlabeled Impurity
The molecular weight of 5‑Bromodescyano Citalopram‑d4 is 382.3 g mol⁻¹ (C₁₉H₁₇D₄BrFNO), whereas the unlabeled 5‑Bromodescyano Citalopram has a molecular weight of 378.28 g mol⁻¹ (C₁₉H₂₁BrFNO) . This +4.02 Da difference, arising from the replacement of four aromatic hydrogen atoms with deuterium, provides a distinct precursor‑ion window in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, allowing the deuterated analogue to function as a co‑eluting internal standard that is mass‑resolved from the analyte .
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 382.3 g mol⁻¹ (C₁₉H₁₇D₄BrFNO) |
| Comparator Or Baseline | 378.28 g mol⁻¹ (C₁₉H₂₁BrFNO) for 5‑Bromodescyano Citalopram (free base) |
| Quantified Difference | +4.02 Da (Δm/z = +4 in MS¹) |
| Conditions | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) LC-MS; MRM transition selection |
Why This Matters
This mass shift is the minimum requirement for a stable‑isotope‑labeled internal standard; without it, co‑eluting analyte and standard cannot be independently quantified, violating ICH Q2(R1) validation criteria for accuracy and precision.
